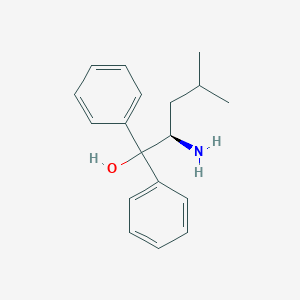

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

Beschreibung

The exact mass of the compound (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R)-2-amino-4-methyl-1,1-diphenylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-14(2)13-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,20H,13,19H2,1-2H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECSMDWXBMBRDE-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161832-74-2 | |

| Record name | (R)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed, technically-focused protocol for the synthesis of (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol. This chiral amino alcohol serves as a critical precursor to Corey-Bakshi-Shibata (CBS) catalysts, which are instrumental in asymmetric synthesis, particularly for the enantioselective reduction of ketones.[1][2] The protocol herein describes a robust and widely-used method starting from L-leucine, a readily available and inexpensive chiral starting material. This document offers a comprehensive overview of the synthetic strategy, a step-by-step experimental procedure, and essential characterization and safety information.

Introduction and Significance

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is a cornerstone chiral auxiliary in modern organic synthesis. Its primary importance lies in its role as a precursor to the chiral oxazaborolidine catalysts, famously known as CBS catalysts.[3][4] These catalysts are highly effective in the stereoselective reduction of prochiral ketones to their corresponding chiral secondary alcohols, a transformation of immense value in the pharmaceutical industry for the synthesis of enantiomerically pure drug candidates.[5][6] The predictable stereochemical outcome and high enantiomeric excess (often >95% ee) achieved with CBS catalysts make them a powerful tool for chemists.[1][4]

The synthesis of the catalyst precursor itself is therefore a critical enabling technology. This guide details a common and reliable synthetic route, providing the necessary information for its successful implementation in a laboratory setting.

Synthetic Strategy: A Mechanistic Perspective

The most common and efficient synthesis of (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol involves the addition of an organometallic reagent to an L-leucine derivative. The core of this strategy is the Grignard reaction, a powerful method for forming carbon-carbon bonds.[7]

The synthesis begins with the protection of the amino and carboxylic acid functionalities of L-leucine. The protected L-leucine derivative, typically an ester, is then reacted with an excess of a phenyl Grignard reagent, such as phenylmagnesium bromide. The Grignard reagent adds to the ester carbonyl twice.[7] The first addition forms a ketone intermediate, which is not isolated but is immediately attacked by a second equivalent of the Grignard reagent to form a magnesium alkoxide. Subsequent aqueous workup protonates the alkoxide and the amine, yielding the desired tertiary amino alcohol.[7]

Figure 1: Conceptual workflow of the synthesis.

Experimental Protocol

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Key Considerations |

| L-Leucine | C₆H₁₃NO₂ | 131.17 | Chiral starting material |

| Thionyl Chloride | SOCl₂ | 118.97 | Used for esterification |

| Methanol | CH₃OH | 32.04 | Solvent for esterification |

| Magnesium Turnings | Mg | 24.31 | For Grignard reagent preparation |

| Bromobenzene | C₆H₅Br | 157.01 | Phenyl source for Grignard reagent |

| Anhydrous Diethyl Ether or THF | (C₂H₅)₂O / C₄H₈O | 74.12 / 72.11 | Anhydrous solvent is critical |

| Iodine | I₂ | 253.81 | To initiate Grignard formation |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | For quenching the reaction |

| Anhydrous Na₂SO₄ or MgSO₄ | Na₂SO₄ / MgSO₄ | 142.04 / 120.37 | Drying agent |

3.2. Step 1: Preparation of L-Leucine Methyl Ester Hydrochloride

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-leucine (1.0 eq) in methanol (5-10 mL per gram of leucine).

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, or until the solid has dissolved and the reaction is complete (monitored by TLC).

-

Cool the solution to room temperature and remove the solvent under reduced pressure to obtain the crude L-leucine methyl ester hydrochloride as a white solid. This can be used in the next step without further purification.

3.3. Step 2: Grignard Reaction and Synthesis of the Amino Alcohol

Note: All glassware for this step must be flame-dried or oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Preparation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (3.0 eq). Add a small crystal of iodine.

-

Add a solution of bromobenzene (3.0 eq) in anhydrous diethyl ether or THF dropwise from the addition funnel. The reaction should initiate spontaneously (indicated by a color change and gentle reflux). If not, gentle warming may be required.

-

Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional 30-60 minutes.

-

Addition of the Amino Ester: In a separate flask, suspend L-leucine methyl ester hydrochloride (1.0 eq) in anhydrous diethyl ether or THF.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add the suspension of the amino ester to the Grignard reagent. Caution: This is an exothermic reaction. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Cool the reaction mixture in an ice bath and quench it by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

3.4. Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes, to afford (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol as a white crystalline solid.[8]

Figure 2: Step-by-step experimental workflow.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure.

-

Mass Spectrometry: To confirm the molecular weight (269.38 g/mol ).[8][9]

-

Melting Point: The literature reported melting point is in the range of 144-147 °C.[8]

-

Optical Rotation: To confirm the stereochemistry. A positive specific rotation is expected for the (R)-enantiomer.[8]

-

Chiral HPLC: To determine the enantiomeric excess (ee).

Safety and Handling Precautions

-

Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care in a fume hood.

-

Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere.

-

Diethyl ether and THF are highly flammable. Work in a well-ventilated area away from ignition sources.

-

The quenching of the Grignard reaction is exothermic. Perform this step slowly and with adequate cooling.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. A simple and general new method. Journal of the American Chemical Society, 109(18), 5551–5553.

- Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral amino alcohols and borane.

- Enders, D., et al. A method of preparation in which pyrrolidine is first... Designer-Drug.com.

- Wikipedia. (n.d.).

- BenchChem. (2025). The Core Mechanism of Asymmetric Borane Reductions: A Technical Guide.

- Designer-Drug.com. (n.d.). Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane.

- Organic Chemistry Portal. (n.d.).

- Google Patents. (n.d.). Process for preparing enantiomerically pure diarylprolinols.

-

Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][5][10]OXAZABOROLE-BORANE COMPLEX.

- MySkinRecipes. (n.d.). (R)-()-2-Amino-4-methyl-1,1-diphenyl-1-pentanol.

- Sunshine Pharma. (n.d.). (R)-(+)-α,α-Diphenylprolinol CAS 22348-32-9.

- ECHEMI. (n.d.). 7533-40-6, L-Leucinol Formula.

- Grokipedia. (n.d.).

- Strem. (n.d.). (R)-(+)-2-Amino-4-methyl-1, 1-diphenyl-1-pentanol, min 98%, 1 gram.

- Organic Syntheses. (n.d.). 2-Naphthalenemethanol, 1-(2-hydroxy-4,6-dimethylphenyl)-, (R)-.

- Sigma-Aldrich. (n.d.). (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol.

- Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018).

- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.

- PubChem. (n.d.). (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.).

- Google Patents. (n.d.). Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.

- PMC. (2020, November 26).

- ResearchGate. (n.d.). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 3. CBS catalyst - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol ee 99 HPLC, 98 161832-74-2 [sigmaaldrich.com]

- 9. calpaclab.com [calpaclab.com]

- 10. CAS 22348-32-9: (R)-α,α-Diphenylprolinol | CymitQuimica [cymitquimica.com]

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol CAS number and properties

An In-depth Technical Guide to (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol: A Cornerstone in Asymmetric Synthesis

Introduction

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is a chiral amino alcohol that has established itself as a pivotal precursor in modern organic chemistry. While a valuable chiral building block in its own right, its primary significance lies in its role as the parent compound for a class of highly effective and widely utilized catalysts for asymmetric reduction reactions. Specifically, it is the precursor to the (R)-CBS catalyst used in the Itsuno-Corey reduction (also known as the Corey-Bakshi-Shibata reduction), a powerful method for converting prochiral ketones into enantiomerically enriched secondary alcohols.[1][2][3]

The ability to control stereochemistry is paramount in drug development, as the biological activity of a molecule is often dictated by its three-dimensional structure. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the properties, synthesis, and core applications of (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol, with a deep dive into the mechanistic underpinnings of its use in asymmetric catalysis.

Physicochemical and Stereochemical Properties

The precise stereochemical and physical properties of this compound are fundamental to its function. The (R)-configuration at the C2 position, adjacent to the sterically demanding diphenylhydroxymethyl group, is the ultimate source of chirality transfer in the catalytic applications described later.

| Property | Value | Source(s) |

| CAS Number | 161832-74-2 | [4] |

| Molecular Formula | C₁₈H₂₃NO | [4] |

| Molecular Weight | 269.38 g/mol | [4] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 144-147 °C | [1] |

| Optical Rotation | [α]₂₀/D +100° (c=1 in chloroform) | [1] |

| Purity | ≥98% (typically >99% by HPLC) | [1][4] |

| Solubility | Soluble in chloroform, THF, and other common organic solvents | N/A |

Note: The enantiomer, (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol, possesses a different CAS number (78603-97-1), a distinct melting point (132-136 °C), and an opposite optical rotation ([α]₂₀/D -99°), highlighting the importance of stereochemical integrity.[5]

Synthesis of the Chiral Precursor

The synthesis of (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol typically starts from the naturally available chiral pool, most commonly from the amino acid (R)-leucine (or its more common L-enantiomer, L-leucine, followed by an inversion step not shown). The key transformation involves the addition of two phenyl groups to the carboxylic acid moiety. A robust and scalable method for this is the double addition of a Grignard reagent, such as phenylmagnesium bromide, to an ester of the amino acid.

The causality here is straightforward: the ester group is highly susceptible to nucleophilic attack by the organometallic reagent. The initial addition forms a tetrahedral intermediate which collapses to form a ketone. This ketone is more reactive than the starting ester and immediately undergoes a second addition by another equivalent of the Grignard reagent to form the tertiary alcohol upon acidic workup. The original stereocenter from the amino acid is preserved throughout this process.

Caption: Proposed synthesis of the title compound from (R)-Leucine ester.

The Itsuno-Corey-Bakshi (CBS) Reduction: Mechanism and Application

The premier application of (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol is as a precursor to the catalyst used in the Itsuno-Corey reduction. This reaction provides a highly enantioselective pathway to chiral secondary alcohols from prochiral ketones.[1][6][7]

Part 1: Formation of the (R)-CBS Oxazaborolidine Catalyst

The active catalyst is an oxazaborolidine, which is formed in situ by the reaction of the amino alcohol with a borane source, typically borane-dimethyl sulfide (BMS) or borane-THF complex. The reaction is a condensation that releases hydrogen gas.

Caption: Formation of the CBS catalyst from the amino alcohol and borane.

Part 2: The Catalytic Cycle Explained

The effectiveness of the CBS reduction stems from a well-ordered, pre-organized transition state that dictates the facial selectivity of the hydride attack.[2][7]

-

Catalyst Activation: The nitrogen atom of the oxazaborolidine catalyst acts as a Lewis base, coordinating to a molecule of borane. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[1]

-

Ketone Coordination: The prochiral ketone substrate coordinates to the now more Lewis-acidic endocyclic boron. The steric bulk of the catalyst's diphenylmethyl group (from the amino alcohol) and the isobutyl group forces the ketone to coordinate in a specific orientation, with its larger substituent (Rₗ) pointing away from the catalyst's chiral framework to minimize steric clash.

-

Hydride Transfer: The activated borane is now positioned to deliver a hydride to the carbonyl carbon. This occurs via a highly organized, six-membered, chair-like transition state. The predetermined orientation of the ketone ensures that the hydride is delivered exclusively to one enantiotopic face of the carbonyl.

-

Product Release & Regeneration: After hydride transfer, the resulting alkoxyborane product is released. The catalyst is then free to coordinate with another molecule of borane, thus regenerating the active species and completing the catalytic cycle.

Caption: The catalytic cycle of the Itsuno-Corey-Bakshi (CBS) reduction.

Part 3: Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol describes a representative lab-scale reduction using the catalyst generated in situ.

Materials:

-

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (1.0 equiv, e.g., 5 mol%)

-

Borane-dimethyl sulfide complex (BMS, ~1.0 M in THF, 0.6 equiv)

-

Acetophenone (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Catalyst Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol and anhydrous THF. Cool the solution to 0 °C in an ice bath. Add 0.1 equivalents of BMS solution dropwise. Stir the mixture at room temperature for 1 hour to allow for the formation of the oxazaborolidine catalyst.

-

Reduction: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C). In a separate flask, dissolve acetophenone in anhydrous THF. Add the acetophenone solution dropwise to the catalyst mixture.

-

Borane Addition: Add the remaining 0.5 equivalents of BMS solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature. The rate of addition is critical to control the exotherm and maintain selectivity.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of methanol. This will decompose any excess borane (Caution: Hydrogen gas evolution).

-

Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude (R)-1-phenylethanol can be purified by flash column chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or chiral GC.

Application in Pharmaceutical Development

The chiral secondary alcohols produced via CBS reduction are high-value intermediates in the synthesis of active pharmaceutical ingredients (APIs). The introduction of a specific stereocenter early in a synthetic sequence is often more efficient than resolving a racemic mixture at a later stage.

This methodology is particularly relevant to the synthesis of protease inhibitors, many of which are peptide mimics containing a β-amino alcohol core structure.[8][9] For instance, the core of many HIV protease inhibitors can be constructed from a chiral alcohol intermediate.[10][11] The alcohol is often converted to a leaving group (e.g., a mesylate or tosylate) and then displaced with an amine-containing nucleophile (often as an azide followed by reduction) in an Sₙ2 reaction, which inverts the stereocenter to generate the desired β-amino alcohol.

Sources

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 3. synarchive.com [synarchive.com]

- 4. calpaclab.com [calpaclab.com]

- 5. (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol | CAS 78603-97-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. grokipedia.com [grokipedia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. (R)-()-2-Amino-4-methyl-1,1-diphenyl-1-pentanol [myskinrecipes.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol and its Structural Analogs in Asymmetric Synthesis

Abstract

Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as highly effective catalysts and ligands for a myriad of enantioselective transformations. Among these, (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol, a derivative of L-leucine, has emerged as a privileged scaffold. Its rigid, sterically defined structure, featuring a primary amine, a tertiary alcohol, and bulky diphenyl and isobutyl groups, creates a unique chiral environment that has been successfully exploited in a range of catalytic applications. This technical guide provides a comprehensive overview of (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol and its structural analogs, delving into their synthesis, structure-activity relationships, and applications in asymmetric catalysis. We will explore the causal effects of structural modifications on catalytic performance and provide detailed, field-proven protocols for key transformations, offering researchers, scientists, and drug development professionals a practical resource for leveraging this powerful class of chiral ligands.

Introduction: The Privileged Architecture of Chiral 1,2-Amino Alcohols

The quest for enantiomerically pure compounds is a central theme in modern drug discovery and development, as the stereochemistry of a molecule is often intrinsically linked to its biological activity.[1] Chiral 1,2-amino alcohols, readily accessible from the chiral pool of amino acids, have proven to be exceptionally versatile in asymmetric synthesis.[2] Their bifunctional nature, possessing both a Lewis basic amino group and a Brønsted acidic hydroxyl group, allows for multiple points of interaction with substrates and reagents, facilitating the formation of well-organized, stereochemically defined transition states.

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol stands out within this class due to its robust and highly tunable structure. The strategic placement of bulky substituents around the stereogenic center creates a well-defined chiral pocket, essential for effective enantiofacial discrimination. This guide will systematically dissect the role of each structural component and explore how modifications give rise to a diverse family of analogs with tailored catalytic properties.

The Core Scaffold: Synthesis of (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

The parent compound is typically synthesized from the readily available and inexpensive L-leucine, ensuring high enantiopurity of the final product. The general synthetic strategy involves the protection of the amino group, followed by the addition of two equivalents of an aryl Grignard or organolithium reagent to the carboxylic acid moiety, and subsequent deprotection.

Experimental Protocol: Synthesis of (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

Step 1: N-Protection of L-Leucine

-

To a solution of L-leucine (1 equiv.) in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide.

-

Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc-anhydride) (1.1 equiv.) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the N-Boc-L-leucine with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected amino acid.

Step 2: Grignard Addition

-

Prepare a Grignard reagent by reacting bromobenzene (excess) with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Dissolve the N-Boc-L-leucine from Step 1 in anhydrous THF and add it dropwise to the Grignard solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-Boc-(R)-2-amino-4-methyl-1,1-diphenyl-1-pentanol.

Step 3: Deprotection

-

Dissolve the N-Boc protected amino alcohol in a suitable solvent (e.g., dichloromethane or methanol).

-

Add a strong acid, such as hydrochloric acid or trifluoroacetic acid, and stir at room temperature until the deprotection is complete.

-

Neutralize the reaction mixture with a base and extract the product.

-

Purify the final product, (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol, by recrystallization to obtain a white crystalline solid.

Structural Analogs: A Gateway to Modulating Catalytic Performance

The modular nature of the synthesis allows for the facile generation of a wide array of structural analogs. By systematically modifying different parts of the molecule, it is possible to fine-tune the steric and electronic properties of the resulting ligand, thereby optimizing its performance in specific asymmetric transformations.

N-Substitution: Enhancing Steric Hindrance and Modulating Basicity

Modification of the primary amine to a secondary or tertiary amine is a common strategy to increase steric bulk around the catalytic center and to alter the Lewis basicity of the nitrogen atom.

-

N-Alkylation and N-Benzylation: Introducing alkyl or benzyl groups can significantly impact the catalyst's performance. For instance, N-benzylation can introduce additional π-stacking interactions in the transition state, which can enhance enantioselectivity.

N-substituted analogs can be prepared via reductive amination of the primary amino alcohol with an appropriate aldehyde or ketone, followed by reduction of the resulting imine with a reducing agent such as sodium borohydride.

dot

Caption: Synthesis of N-substituted analogs via reductive amination. **

O-Functionalization: From Silyl Ethers to Oxazaborolidines

The hydroxyl group is a key functional handle for creating a diverse range of analogs.

-

O-Silylation: Conversion of the hydroxyl group to a silyl ether, for example, a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) ether, can enhance the lipophilicity of the catalyst, improving its solubility in non-polar organic solvents. This modification can also modulate the Lewis acidity of a coordinated metal center.

-

Oxazaborolidine Formation: The reaction of 1,2-amino alcohols with borane or its derivatives forms chiral oxazaborolidines. These are highly effective catalysts for the asymmetric reduction of prochiral ketones, a transformation famously known as the Corey-Bakshi-Shibata (CBS) reduction.

dot

Caption: O-Functionalization pathways for analog synthesis. **

Modification of the Isobutyl Group: Probing Steric Effects

The isobutyl group, originating from leucine, provides significant steric bulk. Replacing it with other alkyl or aryl groups allows for a systematic investigation of the role of steric hindrance on enantioselectivity. For example, replacing the isobutyl group with a less bulky methyl group (from alanine) or a more rigid phenyl group (from phenylglycine) can dramatically alter the shape of the chiral pocket.

Altering the Aryl Groups: From Diphenyl to Dicyclohexyl

The two phenyl groups on the carbinol carbon are crucial for creating a rigid and well-defined chiral environment. However, their electronic properties can also be tuned.

-

Electron-donating or -withdrawing substituents: Introducing substituents on the phenyl rings can modulate the electronic properties of the catalyst.

-

Hydrogenation to Dicyclohexyl Analogs: Hydrogenation of the phenyl rings to cyclohexyl groups creates even bulkier and more sterically demanding ligands. Studies have shown that these dicyclohexyl analogs can lead to improved enantioselectivity in certain reactions due to increased steric hindrance.[3]

Applications in Asymmetric Catalysis: A Structure-Activity Relationship Perspective

The true value of these structural analogs lies in their application as catalysts and ligands in a wide range of enantioselective reactions. The choice of a specific analog is often dictated by the nature of the substrate and the desired transformation.

Enantioselective Addition of Organozinc Reagents to Aldehydes

One of the most well-established applications of chiral 1,2-amino alcohols is in the catalysis of the enantioselective addition of dialkylzinc reagents to aldehydes, a powerful method for the synthesis of chiral secondary alcohols.[4]

Mechanism of Action:

The chiral amino alcohol reacts with the dialkylzinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates to the aldehyde, positioning it in a specific orientation that favors the addition of an alkyl group to one of the two enantiotopic faces of the carbonyl group.

dot

Caption: Proposed mechanism for the enantioselective addition of diethylzinc to aldehydes. **

Structure-Activity Relationship Insights:

-

N-Substitution: Increasing the steric bulk on the nitrogen atom generally leads to higher enantioselectivity.

-

Aryl vs. Cyclohexyl: In some cases, dicyclohexyl analogs have been shown to be superior to their diphenyl counterparts, suggesting that increased steric hindrance can be beneficial.[3]

Data Presentation: Enantioselective Addition of Diethylzinc to Benzaldehyde

| Ligand Analog | N-Substituent | Ar Groups | Yield (%) | ee (%) | Reference |

| 1 | H | Phenyl | 95 | 88 | [5] |

| 2 | Methyl | Phenyl | 96 | 92 | [5] |

| 3 | Benzyl | Phenyl | 94 | 95 | [5] |

| 4 | H | Cyclohexyl | 92 | 94 | [3] |

Asymmetric Reductions of Ketones

As mentioned earlier, oxazaborolidine derivatives of these amino alcohols are potent catalysts for the enantioselective reduction of ketones.

Mechanism of Action (CBS Reduction):

The oxazaborolidine catalyst coordinates to both the borane reducing agent and the ketone substrate. The steric environment created by the chiral ligand directs the hydride transfer from the borane to one face of the ketone, resulting in the formation of a chiral alcohol with high enantiomeric excess.

Structure-Activity Relationship Insights:

The stereochemical outcome of the CBS reduction is highly predictable based on the stereochemistry of the amino alcohol precursor. The bulky substituents on the amino alcohol play a crucial role in creating a rigid and well-defined transition state.

Organocatalytic Michael Additions

O-silylated derivatives of structurally related diphenylprolinol have been shown to be highly effective organocatalysts for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes. While direct data for analogs of (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol in this reaction is less common, the principles of enamine catalysis are applicable.

Mechanism of Action (Enamine Catalysis):

The secondary amine of the catalyst reacts with the aldehyde or ketone to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking the nitroalkene in a stereoselective manner. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral Michael adduct.

Conclusion and Future Outlook

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol and its structural analogs represent a versatile and powerful class of chiral ligands and catalysts. Their modular synthesis allows for the systematic tuning of their steric and electronic properties, enabling the optimization of their performance in a wide range of asymmetric transformations. The deep understanding of the structure-activity relationships within this family of compounds continues to drive the development of new and more efficient catalytic systems.

Future research in this area will likely focus on the development of novel analogs with even greater catalytic activity and selectivity. The immobilization of these catalysts on solid supports for easier recovery and recycling is also a promising avenue for their application in large-scale industrial processes. Furthermore, the application of these chiral ligands in emerging areas of catalysis, such as photoredox and electrocatalysis, holds significant potential for the discovery of new and sustainable synthetic methodologies.

References

- Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. M.Phil. Thesis, The Hong Kong Polytechnic University.

- Chen, Y., & Yekta, S. (2017). Chiral Drugs: An Overview. In Chirality in Drug Design and Development (pp. 1-26). John Wiley & Sons, Inc.

-

ResearchGate. (n.d.). Enantioselective addition of diethylzinc to aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective addition of diethylzinc to different aldehydes.... Retrieved from [Link]

- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.

- Pellissier, H. (2011). Asymmetric organocatalysis. Tetrahedron, 67(20), 3769-3802.

- Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: Chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.

- Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824.

- Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833–856.

- Duthaler, R. O., & Hafner, A. (1992). Chiral Titanocene- and Zirconocene-Derived Catalysts for the Enantioselective Alkylation of Aldehydes with Dialkylzinc Reagents. Chemical Reviews, 92(5), 807–832.

-

ResearchGate. (n.d.). A comparative study of reactivity and selectivity of chiral diamines and structurally analogous amino alcohol ligands in enantioselective alkylations with diethylzinc. Retrieved from [Link]

- Trost, B. M., & Weiss, A. H. (2009). The enantioselective aldol reaction as a powerful tool in the synthesis of complex molecules.

- MacMillan, D. W. C. (2008). The advent and development of organocatalysis.

- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.

- Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561–2576.

- Reetz, M. T. (2002). New concepts in asymmetric catalysis with chiral ligands.

- Jacobsen, E. N., & Pfaltz, A. (2004).

- Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).

- Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture).

Sources

- 1. Formation of α-chiral centers by asymmetric β-C(sp3)-H arylation, alkenylation, and alkynylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]

- 4. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chirality Transfer Mechanism of (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

Introduction

In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount for the creation of enantiomerically pure compounds, chiral catalysts and auxiliaries stand as indispensable tools.[1][2] (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol, a chiral amino alcohol, has emerged as a significant molecule in this domain. Its utility is particularly pronounced in the enantioselective reduction of prochiral ketones to chiral secondary alcohols, a foundational transformation in organic synthesis.[3] This guide provides an in-depth exploration of the core mechanisms through which this molecule imparts chirality, focusing on its most prominent application in the Corey-Bakshi-Shibata (CBS) reduction. We will dissect the intricate interplay of steric and electronic factors that govern the high levels of stereocontrol achieved with this reagent, offering a technical narrative tailored for researchers, scientists, and professionals in drug development.

Core Principles of Chirality Transfer: The Oxazaborolidine Catalyst

The efficacy of (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol in asymmetric synthesis is not inherent to the molecule itself but is realized upon its reaction with a borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[3] This reaction generates a chiral oxazaborolidine catalyst, the true mediator of enantioselectivity.[4] This class of organocatalysts, often referred to as CBS catalysts, provides a rigid chiral environment that dictates the facial selectivity of the reduction.[5]

The formation of the active catalyst involves the condensation of the amino alcohol with borane, creating a five-membered heterocyclic ring containing boron, oxygen, and nitrogen. The substituents of the original amino alcohol—the two phenyl groups, the isobutyl group, and the hydrogen on the stereocenter—project from this ring, establishing a well-defined chiral pocket.

Mechanism of Action in Asymmetric Ketone Reduction (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of a broad spectrum of prochiral ketones.[4][6] The reaction is lauded for its high enantioselectivity, often exceeding 95% enantiomeric excess (ee), predictability, and broad substrate scope.[6] The mechanism, originally proposed by E.J. Corey and his colleagues, provides a clear rationale for the observed stereochemical outcome.[4]

The catalytic cycle can be dissected into several key steps:

-

Activation of the Catalyst: The first step involves the coordination of a molecule of borane (BH₃) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[4][6] This coordination serves a dual purpose: it activates the borane as a hydride donor and significantly enhances the Lewis acidity of the endocyclic boron atom.[4][6] This activation has been supported by X-ray crystal structures and ¹¹B NMR spectroscopic analyses.[4]

-

Coordination of the Ketone: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron atom of the activated catalyst.[3] The ketone orients itself to minimize steric interactions with the bulky substituents of the catalyst. Specifically, the larger substituent (Rₗ) of the ketone preferentially orients itself away from the diphenylmethyl group of the catalyst, while the smaller substituent (Rₛ) points towards it.[4][5] This selective coordination occurs at the sterically more accessible lone pair of the carbonyl oxygen.[4]

-

Face-Selective Hydride Transfer: The crucial chirality-defining step is the intramolecular transfer of a hydride from the nitrogen-coordinated borane to the carbonyl carbon of the ketone.[4][6] This occurs through a highly organized, six-membered ring transition state.[4][6] The predefined orientation of the ketone within the chiral pocket ensures that the hydride is delivered to only one of the two enantiotopic faces of the carbonyl group.

-

Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting chiral alkoxyborane is released from the catalyst.[3] The oxazaborolidine catalyst is then regenerated by coordinating with another molecule of borane, allowing it to enter a new catalytic cycle.

Visualization of the CBS Reduction Catalytic Cycle

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Factors Influencing Stereoselectivity

The remarkable enantioselectivity of the CBS reduction is not absolute and can be influenced by several experimental parameters. A thorough understanding of these factors is crucial for optimizing the reaction and achieving the desired stereochemical outcome.

-

Temperature: Temperature plays a critical role in the stereoselectivity of the CBS reduction.[4] Generally, lower temperatures lead to higher enantiomeric excesses.[4] However, as the temperature is increased, the ee values often reach a maximum that is dependent on the specific catalyst and borane reducing agent used.[4]

-

Solvent and Reagent Purity: The reaction must be conducted under anhydrous conditions, as the presence of water can have a significant negative impact on the enantiomeric excess.[4][5] Furthermore, the purity of the borane reagent is important; trace amounts of borohydride species in commercially available BH₃·THF solutions have been shown to participate in non-selective reductions, leading to diminished enantioselectivity.[4]

-

Steric and Electronic Effects: The primary driver for stereoselectivity in the CBS reduction has long been considered to be steric repulsion between the substituents of the ketone and the chiral catalyst in the transition state.[5] However, recent studies suggest that electronic effects and London dispersion interactions may also play a significant role, particularly in cases where the steric differentiation between the ketone substituents is not pronounced.[4][7]

Quantitative Data on Substrate Scope

The CBS reduction is effective for a wide variety of ketone substrates. The following table summarizes representative data on the enantioselectivity achieved for different classes of ketones.

| Entry | Ketone Substrate | Catalyst | Reducing Agent | Enantiomeric Excess (ee %) |

| 1 | Acetophenone | (R)-Me-CBS | BH₃·THF | >95 |

| 2 | Propiophenone | (R)-Me-CBS | BH₃·THF | 97 |

| 3 | 1-Tetralone | (R)-Me-CBS | BH₃·THF | 94 |

| 4 | α,β-Unsaturated Ketone | (R)-Me-CBS | Catecholborane | >90 |

| 5 | Diaryl Ketone | (R)-Bu-CBS | BH₃·SMe₂ | >90 |

Data is compiled from various sources in the literature and is representative of typical results.

Applications in Other Asymmetric Reactions

While the CBS reduction is the most prominent application of catalysts derived from (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol, the underlying principles of chirality transfer extend to other asymmetric transformations. Chiral amino alcohols, including this one, can serve as ligands for metals in a variety of enantioselective additions to carbonyl compounds and imines.

For instance, they can be employed in the enantioselective addition of organometallic reagents, such as organozinc or organoaluminum compounds, to aldehydes.[8][9] The mechanism in these cases also involves the formation of a chiral complex that directs the nucleophilic attack of the organometallic reagent to one face of the carbonyl group.

Experimental Protocols

Representative Protocol for the CBS Reduction of Acetophenone

This protocol provides a detailed, step-by-step methodology for the enantioselective reduction of acetophenone to (R)-1-phenylethanol using the in-situ generated oxazaborolidine catalyst from (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol.

Materials:

-

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

-

Borane-tetrahydrofuran complex (1.0 M solution in THF)

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

Catalyst Formation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (0.1 equivalents). Add anhydrous THF to dissolve the amino alcohol. To this solution, add borane-tetrahydrofuran complex (0.1 equivalents) dropwise at 0 °C. Stir the mixture for 15-20 minutes at room temperature to allow for the formation of the oxazaborolidine catalyst.

-

Addition of Reducing Agent: Cool the catalyst solution to 0 °C and add an additional amount of borane-tetrahydrofuran complex (0.6 equivalents) dropwise.

-

Substrate Addition: In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF. Add the acetophenone solution to the catalyst mixture dropwise over a period of 10-15 minutes at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C. Remove the solvent under reduced pressure. Add saturated aqueous ammonium chloride solution to the residue and extract the product with diethyl ether (3 x).

-

Purification: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the chiral (R)-1-phenylethanol.

Workflow for Asymmetric Synthesis using (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. Special Issue: Development of Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Safety, Handling, and Application of (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

[1][2][3][4]

Executive Summary

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (CAS: 161832-74-2), often referred to as (R)-1,1-Diphenylleucinol , is a privileged chiral amino alcohol derived from (R)-leucine.[1][2][3][4] It serves as a critical chiral auxiliary and ligand precursor in asymmetric synthesis, particularly in the formation of oxazaborolidine catalysts for enantioselective reductions (CBS reduction) and as a ligand in organometallic additions.[3][4]

This guide standardizes the handling, storage, and operational protocols for this compound.[3][4] While classified as an irritant, its primary operational risks stem from its application context—often involving moisture-sensitive organometallics—and its susceptibility to degradation via atmospheric CO₂ absorption.[2][3][4]

Physicochemical & Safety Profile

Chemical Identity & Properties

The diphenylmethanol moiety provides significant steric bulk, enhancing stereocontrol, while the primary amine serves as the coordination site.[4]

| Parameter | Data |

| CAS Number | 161832-74-2 |

| Molecular Formula | C₁₈H₂₃NO |

| Molecular Weight | 269.38 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 144–147 °C |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, Alcohols; Insoluble in water |

| Optical Rotation |

Hazard Identification (GHS Classification)

Based on current Safety Data Sheets (SDS) and structure-activity relationships (SAR) for amino alcohols:

-

Signal Word: WARNING

Expert Insight: The irritation potential is driven by the basicity of the primary amine.[3][4] Unlike simple aliphatic amines, the steric bulk of the diphenyl group mitigates volatility, reducing inhalation risk under ambient conditions, but dust generation remains a primary concern.[3][4]

Storage & Stability Protocols

The Carbonate Threat

Amino alcohols are susceptible to reacting with atmospheric CO₂ to form carbamates or carbonate salts.[3][4] This "aging" of the reagent is a common cause of reduced enantiomeric excess (ee) in catalytic applications.[3][4]

-

Requirement: Store under an inert atmosphere (Argon or Nitrogen).[2][3]

-

Temperature: Room temperature is generally acceptable, but

C is preferred for long-term storage (>6 months) to retard oxidation.[1][2][3][4] -

Container: Amber glass with a Teflon-lined cap to prevent UV degradation and ensure a gas-tight seal.[1][2][3][4]

Handling Logic Diagram

The following decision tree outlines the storage and handling logic to maintain reagent integrity.

Figure 1: Decision logic for storage and handling to prevent carbonate formation and ensure catalytic fidelity.

Operational Handling & Synthesis Applications

Personal Protective Equipment (PPE)[1][2][3][4]

-

Respiratory: N95 (US) or P2 (EU) dust mask is mandatory during weighing to prevent inhalation of alkaline dust.[2][3][4]

Solubilization & Reaction Setup

(R)-1,1-Diphenylleucinol is most frequently used to generate oxazaborolidine catalysts in situ.[1][2][3][4] This process involves reacting the amino alcohol with a borane source (e.g., trimethylboroxine or BH₃[1][2][3][4]·THF).

Critical Safety Note: While the amino alcohol is stable, the reaction generates hydrogen gas or methane depending on the boron source.[3][4]

Protocol: In Situ Catalyst Generation

-

Drying: Ensure the amino alcohol is dried under vacuum (0.1 mmHg) for 2 hours prior to use.

-

Solvent: Use anhydrous THF or Toluene.[3][4] Water content must be <50 ppm to prevent hydrolysis of the active catalyst.[3][4]

-

Addition: Add the boron source at

C to control the exotherm. -

Venting: The reaction will evolve gas.[3][4] Ensure the system is connected to an inert gas line with a bubbler to vent pressure safely.[3][4]

Synthesis Workflow Visualization

The following diagram illustrates the pathway from ligand precursor to active catalyst, highlighting critical control points.

Figure 2: Workflow for generating the active oxazaborolidine catalyst, emphasizing the gas evolution hazard.[1][2][3][4]

Emergency Response

| Scenario | Response Protocol |

| Inhalation | Move victim to fresh air immediately. If breathing is difficult, administer oxygen.[3][4] The alkaline nature may cause bronchospasm; monitor for 48 hours.[3][4] |

| Skin Contact | Brush off loose particles before washing.[2][3] Rinse with copious water for 15 minutes.[3][4][9] Do not use vinegar or acids to neutralize (exothermic risk).[3][4] |

| Eye Contact | Flush with water or saline for 15 minutes, lifting eyelids.[2][3] Consult an ophthalmologist immediately due to potential for corneal damage from basicity.[3][4] |

| Spill (Solid) | Do not dry sweep (dust generation).[2][3] Use a HEPA vacuum or wet-sweep method.[2][3] Place in a chemically compatible container. |

References

-

Sigma-Aldrich. (2024).[2][3] Safety Data Sheet: (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol. Retrieved from

-

PubChem. (2024).[2][3] Compound Summary: (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (Enantiomer Data). National Library of Medicine.[3][4] Retrieved from [1][2][3][4]

-

Corey, E. J., et al. (1987).[3][4] Practical Enantioselective Reduction of Ketones Using Chiral Oxazaborolidines. Journal of the American Chemical Society.[3][4] (Foundational context for application).

-

Santa Cruz Biotechnology. (2024).[2][3] Product Safety: (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol. Retrieved from [1][2][3][4]

(Note: While specific SDS links are dynamic, the provided links direct to the primary landing pages where the most current documentation can be retrieved by CAS 161832-74-2.)[1][2][3][4]

Sources

- 1. (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol | C18H23NO | CID 10945486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol 98 78603-97-1 [sigmaaldrich.com]

- 3. (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol ee 99 HPLC, 98 161832-74-2 [sigmaaldrich.com]

- 4. cpachem.com [cpachem.com]

- 5. fishersci.fr [fishersci.fr]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. fishersci.com [fishersci.com]

Stereochemical Assignment and Synthetic Protocol: (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

[1][2]

Executive Summary

This technical guide details the stereochemical assignment, synthesis, and validation of (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (CAS: 161832-74-2).[1] As a critical chiral auxiliary, this amino alcohol serves as a precursor to oxazaborolidine catalysts (CBS catalysts) used in the enantioselective reduction of prochiral ketones.[2]

The stereochemical integrity of this molecule is paramount; the (R)-isomer yields specific enantioselectivity in downstream catalysis distinct from its (S)-counterpart.[1] This guide establishes the causal link between the starting material D-Leucine and the final (R)-(+) product, providing a self-validating synthetic workflow.[1]

Stereochemical Analysis & Absolute Configuration

The assignment of the (R)-configuration to the (+)-rotatory enantiomer is based on the Cahn-Ingold-Prelog (CIP) priority rules and the conservation of chirality during synthesis.[1]

CIP Priority Assignment

The chiral center is located at position 2 (the carbon bearing the amine). The priority of substituents attached to C2 is determined as follows:

-

-NH₂ (Nitrogen): Highest atomic number (7).[1] Priority 1 .

-

-C(OH)(Ph)₂: The carbon is bonded to Oxygen, Carbon (phenyl), and Carbon (phenyl). This outranks the isobutyl group. Priority 2 .

-

-CH₂CH(CH₃)₂ (Isobutyl): Carbon bonded to Carbon, Hydrogen, Hydrogen.[1] Priority 3 .

-

-H (Hydrogen): Lowest atomic number.[1] Priority 4 .

When the lowest priority group (-H) is oriented away from the viewer, the sequence 1 → 2 → 3 traces a clockwise direction, designating the (R) configuration.

Correlation with Optical Rotation

Experimental data confirms that the (R)-enantiomer exhibits a positive optical rotation (

Stereochemical Logic Visualization

The following diagram illustrates the priority assignment and the conservation of the chiral center from D-Leucine.

Figure 1: Stereochemical flow demonstrating the retention of the (R)-configuration from D-Leucine to the target amino alcohol.[1]

Synthetic Protocol (Self-Validating System)

The synthesis utilizes a Grignard reaction on an ester derivative of D-Leucine.[1] This protocol is designed to be self-validating: if the intermediate ester is not anhydrous, the Grignard reagent will quench, halting the reaction immediately (a "fail-fast" mechanism).

Reagents and Materials

-

Starting Material: D-Leucine (≥99% ee).[1]

-

Reagents: Thionyl chloride (SOCl₂), Methanol (anhydrous), Phenylmagnesium bromide (3.0 M in Et₂O or THF).

-

Solvents: THF (anhydrous), Dichloromethane (DCM).

Step-by-Step Methodology

| Stage | Operation | Critical Mechanism / Causality |

| 1.[1] Esterification | Suspend D-Leucine in anhydrous MeOH. Cool to 0°C. Add SOCl₂ dropwise (2.5 eq). Reflux for 4-6 hours. | Converts the carboxylic acid to the methyl ester. Why: The acid proton would quench the Grignard reagent; the ester provides the electrophilic carbonyl for phenyl addition. |

| 2. Isolation | Concentrate in vacuo.[1] The residue is D-Leucine methyl ester hydrochloride.[1] | Validation: A white crystalline solid confirms formation.[1] If oil/gum, residual solvent or incomplete reaction is present. |

| 3. Free Basing | Dissolve salt in minimal water; neutralize with saturated NaHCO₃.[1] Extract with DCM.[1] Dry organic layer (Na₂SO₄) and concentrate. | Why: The amine hydrochloride is acidic and would consume Grignard reagent. We need the free amine. |

| 4. Grignard Addition | Dissolve ester in anhydrous THF.[1] Cool to 0°C. Add PhMgBr (3.5 eq) slowly under N₂ atmosphere. Stir at RT for 12h. | Mechanism: Nucleophilic attack of Ph⁻ on the ester carbonyl (twice). First to ketone, then to tertiary alcohol. Control: Excess PhMgBr ensures complete conversion.[1] |

| 5. Quench & Workup | Cool to 0°C. Quench with sat. NH₄Cl.[1] Extract with EtOAc.[1] Wash with brine.[1] Dry (Na₂SO₄). | Hydrolyzes the magnesium alkoxide intermediate to yield the free alcohol. |

| 6. Purification | Recrystallization from Ethanol/Hexane or Column Chromatography (SiO₂, Hexane/EtOAc). | Target: White solid. Melting point 144-147°C. |

Analytical Validation & Quality Control

To ensure the material is suitable for asymmetric catalysis, strict validation of identity and optical purity is required.

Optical Rotation (Primary Identification)

The specific rotation is the definitive test for the correct enantiomer.

-

Instrument: Polarimeter (Sodium D line, 589 nm).

-

Conditions:

g/100 mL in Chloroform ( -

Acceptance Criteria:

1H NMR Spectroscopy

Verifies the chemical structure and removal of solvents.

-

Solvent:

[1] -

Key Signals:

- 7.2–7.6 ppm (m, 10H): Aromatic protons (Diphenyl group).

- 0.8–0.9 ppm (d, 6H): Isopropyl methyl groups (distinctive of Leucine backbone).

- 3.5–3.7 ppm (m, 1H): Chiral proton at C2.

HPLC (Enantiomeric Excess)[1][2]

Application Logic: The CBS Catalyst Pathway[3][5]

Understanding why we synthesize this specific isomer is crucial for application scientists. The (R)-(+)-amino alcohol reacts with borane to form the oxazaborolidine catalyst.[1]

Catalyst Formation Workflow

The amino alcohol acts as a bidentate ligand, binding boron through the amine nitrogen and the alcohol oxygen.

Figure 2: The pathway from the (R)-amino alcohol precursor to the active catalytic species used in asymmetric reduction.[1]

The (R)-configuration of the amino alcohol typically induces the formation of the (S)-alcohol from prochiral ketones (depending on substrate sterics), following the specific transition state models proposed by Corey.

References

-

Sigma-Aldrich. (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol Product Specification. [1]

-

PubChem. (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol Compound Summary. (Note: Reference for the enantiomer to verify rotation signs). [1]

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2][3][4] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][4][5][6] Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.[4]

-

Itsuno, S., et al. (1981).[2][4] Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane.[1] Journal of the Chemical Society, Chemical Communications, (7), 315-317. (Foundational work on the diphenyl amino alcohol class).

Sources

- 1. (S)-(-)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol | C18H23NO | CID 10945486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. CBS catalyst - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

The Ascendancy of Chiral Amino Alcohols: A Technical Guide to Their Discovery, Synthesis, and Application in Asymmetric Synthesis

A Senior Application Scientist's Perspective on a Cornerstone of Modern Chemistry

In the landscape of modern organic synthesis and drug development, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental necessity. Among the pantheon of molecules that have enabled chemists to achieve this control, chiral amino alcohols stand as pillars of innovation and utility. Their journey from curiosities of natural product chemistry to indispensable tools in asymmetric synthesis is a compelling narrative of scientific discovery and ingenuity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and synthetic applications of chiral amino alcohols, grounded in field-proven insights and technical accuracy.

The Genesis of a Chiral Powerhouse: A Historical Perspective

The story of chiral amino alcohols is intrinsically linked to the dawn of stereochemistry. While not "discovered" in a single moment, their significance emerged from the study of natural products. Early investigations into alkaloids and amino acids revealed the prevalence of the 1,2-amino alcohol motif. For instance, the ephedrine and pseudoephedrine alkaloids, with their two contiguous stereocenters, were isolated in the late 19th century and their structures elucidated in the early 20th century. Initially valued for their medicinal properties, their potential as chiral directing groups in synthesis was a realization that would blossom decades later.

The true paradigm shift occurred with the advent of asymmetric synthesis. The pioneering work of chemists like E.J. Corey and K.B. Sharpless in the latter half of the 20th century propelled chiral amino alcohols from being mere structural components to powerful catalysts and auxiliaries. Their ability to form well-defined, rigid transition states through hydrogen bonding and metal chelation became the key to unlocking highly enantioselective transformations.

The Synthetic Arsenal: Crafting Chiral Amino Alcohols

The utility of chiral amino alcohols has driven the development of a diverse array of synthetic methodologies for their preparation. These methods can be broadly categorized, each with its own set of advantages and limitations.

From Nature's Chiral Pool

The most direct route to many chiral amino alcohols is through the reduction of naturally occurring α-amino acids.[1][] This approach leverages the inherent chirality of these abundant starting materials.

-

Mechanism: The carboxylic acid functionality of an amino acid is reduced to a primary alcohol, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes.[] The stereocenter at the α-carbon remains intact throughout the transformation.

Asymmetric Synthesis: Building Chirality from the Ground Up

The enantioselective reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis, and several methods have been developed specifically for substrates bearing an adjacent amino group.[3][4]

-

Corey-Bakshi-Shibata (CBS) Reduction: This highly reliable method utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often proline-derived), to stereoselectively deliver a hydride from a borane source to the ketone.[3][4][5][6] The predictability and high enantioselectivity of the CBS reduction have made it a widely adopted strategy.[4][7]

A landmark achievement in asymmetric catalysis, the Sharpless Asymmetric Aminohydroxylation allows for the direct, enantioselective conversion of alkenes into vicinal amino alcohols.[8][9][10]

-

Mechanism: This osmium-catalyzed reaction employs a chiral ligand, typically derived from dihydroquinine or dihydroquinidine alkaloids, to direct the syn-addition of an amino and a hydroxyl group across the double bond.[8][10] The nitrogen source is often a chloramine salt.[10] The regioselectivity of the addition can be influenced by the choice of ligand and substrate.[8][11]

The nucleophilic ring-opening of chiral epoxides and aziridines with nitrogen and oxygen nucleophiles, respectively, provides a regioselective pathway to 1,2-amino alcohols.[][12] The stereochemistry of the starting epoxide or aziridine dictates the stereochemistry of the product.

The use of enzymes, such as amine dehydrogenases, offers a green and highly selective approach to chiral amino alcohol synthesis.[13][14] These biocatalysts can perform asymmetric reductive amination of α-hydroxy ketones with high enantioselectivity under mild reaction conditions.[13][14]

Summary of Synthetic Methodologies

| Method | Starting Material | Key Reagents/Catalysts | Advantages | Disadvantages |

| Reduction of Amino Acids | α-Amino Acids | LiAlH₄, BH₃·THF | Readily available starting materials, straightforward.[1][] | Limited to the stereochemistry of natural amino acids. |

| Corey-Bakshi-Shibata (CBS) Reduction | Prochiral α-Amino Ketones | Chiral Oxazaborolidine, BH₃ | High enantioselectivity, predictable stereochemistry.[3][4] | Requires stoichiometric borane, catalyst can be sensitive. |

| Sharpless Asymmetric Aminohydroxylation | Alkenes | OsO₄, Chiral Ligand, Chloramine-T | Direct conversion of alkenes, high enantioselectivity.[8][9][10] | Use of toxic osmium tetroxide, regioselectivity can be an issue.[11] |

| Ring-Opening of Epoxides/Aziridines | Chiral Epoxides/Aziridines | Nucleophiles (e.g., NaN₃, H₂O) | Good regioselectivity and stereochemical control.[12] | Requires pre-existing chirality in the starting material. |

| Biocatalysis | α-Hydroxy Ketones | Amine Dehydrogenases | High enantioselectivity, mild conditions, environmentally friendly.[13][14] | Substrate scope can be limited, enzyme stability. |

The Multifaceted Roles of Chiral Amino Alcohols in Asymmetric Synthesis

The true value of chiral amino alcohols lies in their diverse applications as chiral controllers in a multitude of asymmetric transformations.

Chiral Auxiliaries: Guiding Stereoselective Reactions

One of the earliest and most impactful applications of chiral amino alcohols is their use as chiral auxiliaries.[1] In this approach, the chiral amino alcohol is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.

-

Pseudoephedrine as a Chiral Auxiliary: The work of Andrew G. Myers demonstrated the exceptional utility of pseudoephedrine as a chiral auxiliary for the asymmetric alkylation of enolates.[15][16] The pseudoephedrine is first converted to an amide with the substrate. Deprotonation forms a rigid chelated enolate, where one face is effectively blocked by the auxiliary, leading to highly diastereoselective alkylation.[15] The auxiliary can then be removed to reveal the chiral product.[15] The development of pseudoephenamine as a practical alternative addresses some of the regulatory restrictions associated with pseudoephedrine.[16][17]

Chiral Ligands for Metal-Catalyzed Reactions

Chiral amino alcohols are excellent ligands for a variety of metal-catalyzed asymmetric reactions. The ability of the amino and hydroxyl groups to coordinate to a metal center in a defined geometry creates a chiral environment that influences the stereochemical course of the reaction.

-

Enantioselective Addition of Organozinc Reagents: Chiral β-amino alcohols, such as those developed by K. Soai, are highly effective catalysts for the enantioselective addition of dialkylzinc reagents to aldehydes, producing chiral secondary alcohols with high optical purity.

Organocatalysis: A Metal-Free Approach

The field of organocatalysis has seen a surge in interest, and chiral amino alcohols have emerged as powerful metal-free catalysts for a range of transformations.[18][19] They can act as Brønsted bases, Brønsted acids, or through the formation of chiral intermediates.

-

Asymmetric Michael Additions: Simple primary β-amino alcohols derived from amino acids have been shown to be efficient organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes.[18][19] The amino group activates the nucleophile, while the hydroxyl group can participate in hydrogen bonding to control the orientation of the electrophile.[18][19]

Key Mechanistic Insights: Visualizing Asymmetric Induction

To truly appreciate the power of chiral amino alcohols, it is essential to understand the mechanisms through which they exert stereochemical control.

The Catalytic Cycle of the CBS Reduction

The Corey-Bakshi-Shibata reduction provides a classic example of how a chiral amino alcohol-derived catalyst can create a highly organized transition state.

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Mechanism Explained:

-

Catalyst Activation: The borane source (BH₃) coordinates to the nitrogen atom of the chiral oxazaborolidine catalyst.[6] This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.[6]

-

Ketone Coordination: The prochiral ketone then coordinates to the more Lewis-acidic endocyclic boron atom of the activated catalyst.[3] Steric interactions between the ketone's substituents and the chiral framework of the catalyst favor coordination to one of the two enantiotopic faces of the carbonyl group.

-

Hydride Transfer: The activated borane delivers a hydride to the coordinated ketone in an intramolecular fashion, proceeding through a six-membered ring-like transition state. This hydride transfer occurs to the less sterically hindered face of the ketone, as dictated by the initial coordination.[3]

-

Product Release and Catalyst Regeneration: The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated by coordinating with another molecule of borane, thus completing the catalytic cycle.[3]

The Sharpless Asymmetric Aminohydroxylation Mechanism

The Sharpless AA reaction showcases the elegance of ligand-accelerated catalysis, where the chiral ligand not only induces enantioselectivity but also enhances the reaction rate.

Caption: Simplified catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

Mechanism Explained:

-

Formation of the Os(VIII) Imido Complex: The osmium tetroxide catalyst reacts with the nitrogen source (e.g., a chloramine salt) in the presence of the chiral ligand to form a chiral Os(VIII) imido species.[10]

-

Cycloaddition: The alkene substrate undergoes a cycloaddition reaction with the Os(VIII) imido complex. This step is believed to proceed through either a [3+2] or a [2+2] cycloaddition pathway, with the chiral ligand directing the facial selectivity of the addition.[8]

-

Formation of the Os(VI) Azaglycolate: The cycloaddition results in the formation of an osmium(VI) azaglycolate metallacycle.[8]

-

Hydrolysis and Reoxidation: The Os(VI) azaglycolate is hydrolyzed to release the chiral 1,2-amino alcohol product. The reduced osmium species is then reoxidized by the nitrogen source to regenerate the active Os(VIII) imido catalyst, completing the catalytic cycle.[8]

Experimental Protocol: Asymmetric Reduction of Acetophenone using a CBS Catalyst

The following protocol provides a detailed, step-by-step methodology for a representative CBS reduction, a testament to the practical application of chiral amino alcohols in the laboratory.

Materials:

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) under a nitrogen atmosphere.

-

Catalyst Activation: Anhydrous THF is added, and the solution is cooled to 0 °C. Borane-dimethyl sulfide complex (0.6 eq) is added dropwise, and the mixture is stirred for 10 minutes.

-

Substrate Addition: A solution of acetophenone (1.0 eq) in anhydrous THF is added dropwise to the catalyst mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C.

-

Workup: The mixture is warmed to room temperature and stirred for 30 minutes. The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral (S)-1-phenylethanol.

Impact on Drug Development: Chiral Amino Alcohols in Pharmaceuticals

The structural motif of a chiral amino alcohol is a common pharmacophore in a wide range of pharmaceuticals.[13][14] Furthermore, the synthetic methods employing chiral amino alcohols are crucial in the industrial-scale production of many life-saving drugs.

| Drug | Therapeutic Indication | Chiral Amino Alcohol Moiety/Synthesis |

| (S)-Duloxetine | Antidepressant | Synthesis often involves the asymmetric hydrogenation of a β-amino ketone, a transformation accessible through chiral amino alcohol-derived catalysts.[20] |

| (R)-Fluoxetine | Antidepressant | The synthesis can be achieved via the asymmetric reduction of a corresponding ketone, highlighting the importance of methods like the CBS reduction.[20] |